molecular formula C17H35NO2 B079008 N-(2-Hydroxypropyl)myristamide CAS No. 10525-14-1

N-(2-Hydroxypropyl)myristamide

Cat. No.: B079008
CAS No.: 10525-14-1
M. Wt: 285.5 g/mol
InChI Key: WGBIOGHOLKYEAM-UHFFFAOYSA-N
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Description

N-(2-Hydroxypropyl)myristamide is a fatty acid amide derivative with the molecular formula C₁₇H₃₅NO₂ and a molecular weight of 285.469 g/mol . Its structure consists of a myristic acid (C14 saturated fatty acid) backbone conjugated to a 2-hydroxypropylamine group. The compound is classified as a heterocyclic organic compound and is commercially available for research purposes, supplied by entities such as US Biological Life Sciences in 1 kg batches .

Properties

CAS No.

10525-14-1

Molecular Formula

C17H35NO2

Molecular Weight

285.5 g/mol

IUPAC Name

N-(2-hydroxypropyl)tetradecanamide

InChI

InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20)

InChI Key

WGBIOGHOLKYEAM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCC(C)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(C)O

Other CAS No.

68855-61-8
10525-14-1

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(2-Hydroxypropyl)myristamide with four related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 35627-96-4 C₁₇H₃₅NO₂ 285.469 C14 alkyl chain, 2-hydroxypropylamide group
N-(2-Hydroxypropyl)stearamide 67305-72-0 C₁₉H₃₉NO₂ 313.526 C18 alkyl chain, 2-hydroxypropylamide group
N-(2-Hydroxyethyl)myristamide Not provided C₁₆H₃₃NO₂ 271.450 C14 alkyl chain, 2-hydroxyethylamide group
2-Hydroxypropyl methacrylamide (HPMA) 10525-14-1 C₇H₁₃NO₂ 143.188 Methacrylamide backbone, 2-hydroxypropyl group
N-Isopropylacrylamide 2210-25-5 C₆H₁₁NO 113.158 Acrylamide backbone, isopropyl group
Key Observations:

Alkyl Chain Length :

  • N-(2-Hydroxypropyl)stearamide has a longer C18 alkyl chain compared to the C14 chain in the myristamide derivative, which increases its hydrophobicity and molecular weight .
  • N-(2-Hydroxyethyl)myristamide differs in the substituent group (hydroxyethyl vs. hydroxypropyl), likely reducing steric hindrance and altering solubility .

Functional Groups :

  • HPMA and N-Isopropylacrylamide contain unsaturated acrylamide backbones, enabling polymerization. This contrasts with the saturated fatty acid amides, which lack reactive double bonds .

Molecular Weight and Applications :

  • Lower molecular weight compounds like HPMA and N-Isopropylacrylamide are widely used in thermoresponsive hydrogels and drug delivery systems due to their small size and LCST (Lower Critical Solution Temperature) behavior .
  • Higher molecular weight fatty acid amides (e.g., stearamide and myristamide derivatives) are more suited for lipid-based formulations or surfactants .

Research and Application Insights

  • Biomedical Potential: HPMA is a well-studied polymer precursor with FDA-approved uses in drug conjugates due to its biocompatibility . N-Isopropylacrylamide forms temperature-sensitive hydrogels, critical in tissue engineering and controlled release systems .

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